molecular formula C30H32N4O2S B2385356 2-((2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)thio)-5-oxo-4-(p-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 840479-60-9

2-((2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)thio)-5-oxo-4-(p-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B2385356
CAS No.: 840479-60-9
M. Wt: 512.67
InChI Key: IIQCJLBOZBKGAZ-UHFFFAOYSA-N
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Description

The compound “2-((2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)thio)-5-oxo-4-(p-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile” is a complex organic molecule. It contains several functional groups and rings, including a benzylpiperazine ring, a hexahydroquinoline ring, and a nitrile group . The presence of these groups suggests that this compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex, due to the presence of several rings and functional groups. The benzylpiperazine and hexahydroquinoline rings are likely to contribute to the rigidity of the molecule, while the nitrile and thio groups could be involved in interactions with other molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of the nitrile group could make it polar, while the benzylpiperazine and hexahydroquinoline rings could contribute to its hydrophobicity .

Scientific Research Applications

Synthesis and Chemical Reactivity

This compound is part of a broader class of quinoline derivatives known for their diverse chemical reactivity and potential in synthesizing novel heterocyclic compounds. For instance, Elkholy and Morsy (2006) explored the synthesis of tetrahydroquinoline derivatives, revealing methods that could be relevant for synthesizing compounds with similar structural features (Elkholy & Morsy, 2006). Similarly, the study by Salem et al. (2015) on the antioxidant activity of novel fused heterocyclic compounds derived from Tetrahydropyrimidine Derivative showcases the potential biological applications of such compounds (Salem et al., 2015).

Potential Biological Activities

The structural complexity and versatility of quinoline derivatives open avenues for biological activity exploration. For example, the research by Patel and Patel (2010) on the synthesis and antimicrobial study of fluoroquinolone-based 4-thiazolidinones highlights the antimicrobial potential of compounds within this chemical class (Patel & Patel, 2010).

Optoelectronic and Nonlinear Properties

Further, the optoelectronic and nonlinear properties of hydroquinoline derivatives have been explored, indicating the potential for applications in materials science. Irfan et al. (2020) conducted an in-depth study on the structural, electronic, optical, and charge transport properties of hydroquinoline derivatives, suggesting their efficiency as multifunctional materials (Irfan et al., 2020).

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could also involve investigating its mechanism of action and potential biological activity .

Properties

IUPAC Name

2-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]sulfanyl-4-(4-methylphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N4O2S/c1-21-10-12-23(13-11-21)28-24(18-31)30(32-25-8-5-9-26(35)29(25)28)37-20-27(36)34-16-14-33(15-17-34)19-22-6-3-2-4-7-22/h2-4,6-7,10-13,28,32H,5,8-9,14-17,19-20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIQCJLBOZBKGAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(NC3=C2C(=O)CCC3)SCC(=O)N4CCN(CC4)CC5=CC=CC=C5)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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